N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of amino-thiophene-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available from the search results .Scientific Research Applications
Pharmacokinetics and Metabolism
Understanding the metabolism and disposition of pharmacologically active compounds is crucial. For instance, studies like the one by Renzulli et al. (2011) on a novel orexin receptor antagonist outline detailed pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion patterns in humans. Such research is vital for evaluating the safety and efficacy of new drugs, including their metabolic pathways and potential metabolites which may have their own pharmacological or toxicological profiles (Renzulli et al., 2011).
Drug Efficacy and Safety Evaluations
The evaluation of new therapeutic agents involves assessing their efficacy and safety. This encompasses not only their therapeutic potential but also their side effect profile. For example, Shilling et al. (2010) explored the pharmacokinetics of INCB018424, highlighting the importance of understanding drug interactions and the impact of metabolic pathways on drug efficacy and safety (Shilling et al., 2010).
Environmental and Dietary Exposure to Carcinogens
Research into the exposure and effects of carcinogenic compounds in the diet or environment is another area of application. For instance, Wakabayashi et al. (1993) and Vanhaecke et al. (2008) explored the presence and metabolism of heterocyclic amines, which are known carcinogens found in cooked meats. Such studies underscore the importance of identifying and understanding the metabolism of potentially harmful compounds to which humans are exposed through diet or environment (Wakabayashi et al., 1993; Vanhaecke et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives, to which this compound belongs, have diverse biological activities . They are often used in the development of new therapeutic agents due to their ability to bind with high affinity to multiple receptors .
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives are known to inhibit certain enzymes, which can disrupt the normal functioning of cells and lead to various downstream effects .
Biochemical Pathways
It is known that pyrazolo[3,4-d]pyrimidine derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These effects can range from the inhibition of enzyme activity to the disruption of signal transduction pathways.
Result of Action
It is known that pyrazolo[3,4-d]pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN7O2S/c1-11-9-16(23-19(30)15-3-2-8-31-15)28(26-11)20-24-17-14(18(29)25-20)10-22-27(17)13-6-4-12(21)5-7-13/h2-10H,1H3,(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBPYRLPHTHGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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